5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid 5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562642
InChI: InChI=1S/C5H2BrFO4S2/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)
SMILES: C1=C(SC(=C1S(=O)(=O)F)Br)C(=O)O
Molecular Formula: C5H2BrFO4S2
Molecular Weight: 289.1 g/mol

5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC13562642

Molecular Formula: C5H2BrFO4S2

Molecular Weight: 289.1 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid -

Specification

Molecular Formula C5H2BrFO4S2
Molecular Weight 289.1 g/mol
IUPAC Name 5-bromo-4-fluorosulfonylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C5H2BrFO4S2/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)
Standard InChI Key RBXUGCWTJMZCBD-UHFFFAOYSA-N
SMILES C1=C(SC(=C1S(=O)(=O)F)Br)C(=O)O
Canonical SMILES C1=C(SC(=C1S(=O)(=O)F)Br)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a thiophene ring substituted at the 2-position with a carboxylic acid group, at the 4-position with a fluorosulfonyl group, and at the 5-position with a bromine atom. Key parameters include:

PropertyValueSource
Molecular FormulaC₅H₂BrFO₄S₂
Molecular Weight289.09 g/mol
SMILESO=C(C1=CC(Br)=C(S(=O)(=O)F)S1)O
Purity>95%

The fluorosulfonyl group (-SO₂F) enhances electrophilicity, making the compound reactive toward nucleophilic substitution, while the carboxylic acid enables salt formation or esterification .

Spectroscopic Data

  • NMR: Limited data are available, but analogous compounds (e.g., 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid, CAS 1936650-56-4) show characteristic shifts:

    • ¹H NMR: δ 8.2 (s, 1H, thiophene), δ 13.1 (s, 1H, -COOH) .

    • ¹³C NMR: δ 162.1 (C=O), 140.3 (C-Br), 136.8 (C-SO₂F) .

  • MS (ESI): Predicted m/z 289.09 [M+H]⁺, with fragmentation peaks at 171.02 (loss of SO₂F) and 95.04 (thiophene ring) .

Synthesis and Modifications

Synthetic Routes

The compound is typically synthesized via sulfonation of bromothiophene precursors:

  • Sulfonation of 5-Bromo-2-carboxythiophene:

    • Reaction with ClSO₃H followed by fluorination with KF yields the fluorosulfonyl derivative .

    • Yield: ~60–70% after purification .

  • Alternative Pathway:

    • Bromination of 4-(fluorosulfonyl)thiophene-2-carboxylic acid using NBS (N-bromosuccinimide) .

Derivative Formation

  • Esterification: Reacting with methanol/H₂SO₄ produces methyl esters for enhanced solubility .

  • Amide Formation: Coupling with amines via EDC/HOBt generates bioactive analogs .

Applications in Research

Pharmaceuticals

  • Antiviral Agents: The fluorosulfonyl group mimics phosphate moieties, enabling kinase inhibition. Derivatives show activity against RNA viruses .

  • Antibiotics: Structural analogs (e.g., 5-bromo-thiophene carboxamides) inhibit bacterial enoyl-ACP reductase .

Materials Science

  • Polymer Additives: Sulfonyl groups improve thermal stability in conductive polymers .

  • Liquid Crystals: Thiophene cores facilitate π-π stacking in optoelectronic devices .

ParameterValueSource
GHS PictogramCorrosion, Health Hazard
Hazard StatementsH302 (oral toxicity), H314 (skin corrosion)
Precautionary MeasuresP280 (gloves), P305+P351+P338 (eye rinse)

Recent Advancements (2023–2025)

  • Flow Chemistry: Continuous synthesis reduces reaction time by 40% .

  • Catalysis: Pd-mediated cross-coupling enables C–F bond functionalization for drug candidates .

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